N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
This compound features a hybrid structure combining a tetrahydrobenzoimidazole core with a pyrrolidine-substituted pyridine moiety linked via a methyl carboxamide bridge. The benzoimidazole scaffold is known for its role in modulating biological targets such as kinases and G protein-coupled receptors (GPCRs) , while the pyrrolidinyl-pyridine group may enhance solubility and binding affinity through nitrogen-rich interactions.
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-3-4-15-16(10-14)22-12-21-15)20-11-13-5-6-19-17(9-13)23-7-1-2-8-23/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVBABOFFEATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034474-15-0
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor properties, possibly through the inhibition of specific cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the pyridine and benzimidazole moieties could enhance cytotoxic effects.
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. The presence of the pyrrolidine ring is believed to contribute to this effect.
- Neuroprotective Effects : Some studies indicate that the compound may protect neuronal cells from apoptosis, potentially through modulation of signaling pathways involved in cell survival.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example:
| Cell Line | IC (µM) | Observations |
|---|---|---|
| A-431 | 1.98 | Significant cytotoxicity observed |
| Jurkat | <1.00 | High apoptosis rate compared to control |
These results suggest that structural components such as the benzimidazole and pyridine rings are critical for enhancing biological activity.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the compound's effects on human cancer cell lines. The findings indicated that at concentrations above 1 µM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar compounds with pyrrolidine structures. Results showed that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a potential application in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(Pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Structural Differences : Replaces the pyrrolidin-1-yl-pyridinylmethyl group with a simpler pyridin-4-yl ethyl chain.
- Data: No explicit pharmacological data are available in the evidence, but its synthesis (reported in 2004) suggests early exploration of benzoimidazole-pyridine hybrids .
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl
- Structural Differences : Incorporates a chloropyridine core, a hydroxymethyl-pyrrolidine substituent, and a pivalamide group.
- Functional Implications : The chloro substituent may enhance electrophilicity, while the pivalamide group increases lipophilicity. The hydrochloride salt improves aqueous solubility (MW: 325.83 + 36.46 g/mol) .
- Data : Marketed as HB281 (CAS 1186311-22-7) with catalog prices ranging from $400 (1 g) to $4,800 (25 g) .
Fluorinated Pyrrolidinyl-Pyridine Derivatives
- Examples: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile .
- Functional Implications: Fluorine introduction improves metabolic stability and membrane permeability. The nitrile group in isonicotinonitrile may act as a hydrogen-bond acceptor, enhancing target engagement .
Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
- Structural Differences : Share benzoimidazole/imidazole cores but feature tetrazole or carboxylate substituents instead of pyrrolidinyl-pyridine groups.
- Functional Implications: These drugs target angiotensin II receptors (e.g., losartan’s 2-n-butyl-4-chloro substitution is critical for antagonism) . The target compound’s pyrrolidine-pyridine moiety may redirect selectivity toward non-cardiovascular targets.
Research Findings and Limitations
- Pharmacological Gaps: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural analogs and established SAR (structure-activity relationship) principles.
- Synthetic Feasibility : The pyrrolidinyl-pyridine moiety is synthetically accessible, as evidenced by its prevalence in catalogs like the 2017 Catalog of Pyridine Compounds .
- Therapeutic Potential: Benzoimidazole derivatives like PD123319 (a GPCR ligand ) highlight the scaffold’s versatility, suggesting the target compound could be optimized for CNS or inflammatory targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
